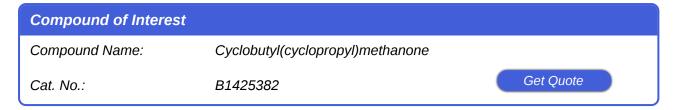


Spectroscopic Profile of Cyclobutyl(cyclopropyl)methanone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **cyclobutyl(cyclopropyl)methanone** (C₈H₁₂O, MW: 124.18 g/mol). Due to the limited availability of experimental spectra in public databases, this document focuses on predicted data derived from computational models and spectral databases of similar compounds. It serves as a valuable resource for the identification and characterization of this molecule in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **cyclobutyl(cyclopropyl)methanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for **Cyclobutyl(cyclopropyl)methanone**[1]



Protons	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity
Cyclobutyl-CH	3.0 - 3.5	Multiplet
Cyclobutyl-CH ₂ (α to C=O)	2.5 - 3.0	Multiplet
Cyclopropyl-CH	2.0 - 2.5	Multiplet
Cyclobutyl-CH ₂ (β to C=O)	1.8 - 2.2	Multiplet
Cyclopropyl-CH ₂	0.8 - 1.2	Multiplet

Table 2: Predicted ¹³C NMR Spectroscopic Data for Cyclobutyl(cyclopropyl)methanone[1]

Carbon Atom	Predicted Chemical Shift (δ, ppm)
C=O	~210
Cyclobutyl-CH	~45
Cyclobutyl-CH ₂ (α to C=O)	~25
Cyclopropyl-CH	~20
Cyclobutyl-CH ₂ (β to C=O)	~18
Cyclopropyl-CH ₂	~10

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands for Cyclobutyl(cyclopropyl)methanone[1]

Functional Group	Vibration Mode	Predicted Frequency (cm ⁻¹)
C=O (Ketone)	Stretch	~1700
C-H (Cycloalkane)	Stretch	2850 - 3000

Mass Spectrometry (MS)



Table 4: Predicted Mass Spectrometry Data for Cyclobutyl(cyclopropyl)methanone[1]

m/z	lon
124	[M] ⁺ (Molecular Ion)
95	[M - C ₂ H ₅] ⁺ or [M - C ₂ H ₄ -H] ⁺
83	[M - C₃H₅] ⁺
69	[C ₄ H ₅ O] ⁺ or [C ₅ H ₉] ⁺
55	[C ₄ H ₇] ⁺
41	[C ₃ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 5-10 mg of purified cyclobutyl(cyclopropyl)methanone.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube.



¹H NMR Acquisition:

- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
- Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

- Switch the spectrometer to the ¹³C nucleus frequency.
- Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
- Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase correct the resulting spectra.
- Calibrate the chemical shift scale using the TMS signal.
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):



- Ensure the ATR crystal is clean.
- Place a small drop of liquid cyclobutyl(cyclopropyl)methanone directly onto the ATR crystal.
- Alternatively, if the sample is a solid, press a small amount firmly onto the crystal.

Sample Preparation (Thin Film):

- If the sample is a non-volatile liquid, place a drop between two KBr or NaCl plates and gently
 press them together to form a thin film.
- If the sample is a solid, dissolve it in a volatile solvent, deposit the solution onto a KBr or NaCl plate, and allow the solvent to evaporate.

Acquisition:

- Record a background spectrum of the empty spectrometer.
- Place the prepared sample in the spectrometer's sample compartment.
- Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
- Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Analysis:

- The background spectrum is automatically subtracted from the sample spectrum.
- Identify the characteristic absorption bands and correlate them to specific functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.



Sample Preparation:

• Prepare a dilute solution of **cyclobutyl(cyclopropyl)methanone** in a volatile organic solvent (e.g., dichloromethane, diethyl ether). A typical concentration is around 1 mg/mL.

GC-MS Analysis:

- Inject a small volume (e.g., 1 μL) of the sample solution into the GC inlet.
- The sample is vaporized and separated on a capillary column. The GC oven temperature program should be optimized to ensure good separation.
- The separated components elute from the GC column and enter the mass spectrometer ion source.

Mass Spectrum Acquisition (Electron Ionization - EI):

- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
- This causes ionization and fragmentation of the molecules.
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
- A detector records the abundance of each ion.

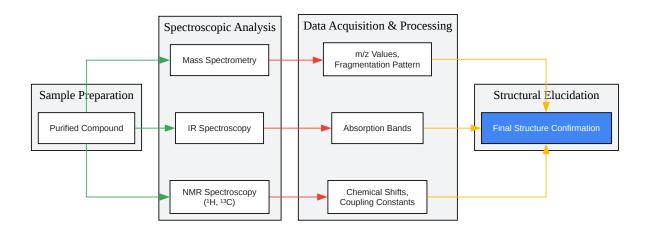
Data Analysis:

- Identify the molecular ion peak ([M]+), which corresponds to the molecular weight of the compound.
- Analyze the fragmentation pattern to identify characteristic fragment ions. This information
 can be used to deduce the structure of the molecule by identifying stable carbocations and
 neutral losses.

Visualization of Spectroscopic Analysis Workflow



The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **cyclobutyl(cyclopropyl)methanone**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. Cyclobutyl(cyclopropyl)methanone | 14114-01-3 | Benchchem [benchchem.com]
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